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molecular formula C11H19N3O2 B8554115 N'-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N-methylurea CAS No. 55808-36-1

N'-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N-methylurea

Cat. No. B8554115
M. Wt: 225.29 g/mol
InChI Key: PXLGYEQYNXNGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04183856

Procedure details

Using 3-amino-5-t-butylisoxazole and N-ethyl-N-methylcarbamoyl chloride, the reaction is carried out as in Example 1, whereby 1-ethyl-1-methyl-3-(5-t-butyl-3-isoxazolyl)urea is obtained. Yield is 96.1%. Melting point is 88.5° to 89.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[O:4][N:3]=1.[CH2:11]([N:13]([CH3:17])[C:14](Cl)=[O:15])[CH3:12]>>[CH2:11]([N:13]([CH3:17])[C:14]([NH:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[O:4][N:3]=1)=[O:15])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NOC(=C1)C(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=O)NC1=NOC(=C1)C(C)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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